4-(Chlorosulfonyl)-2,5-dimethylfuran-3-carboxylic acid
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Overview
Description
4-(Chlorosulfonyl)-2,5-dimethylfuran-3-carboxylic acid is an organic compound with a complex structure that includes a furan ring substituted with chlorosulfonyl and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorosulfonyl)-2,5-dimethylfuran-3-carboxylic acid typically involves the chlorosulfonation of a precursor furan compound. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group. Common reagents used in this process include chlorosulfonic acid and sulfur trioxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorosulfonation processes, where the precursor furan compound is reacted with chlorosulfonic acid in the presence of a catalyst. The reaction is typically conducted in a reactor equipped with temperature control to manage the exothermic nature of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-(Chlorosulfonyl)-2,5-dimethylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Oxidized Derivatives: Various oxidized products depending on the oxidizing agent used.
Scientific Research Applications
4-(Chlorosulfonyl)-2,5-dimethylfuran-3-carboxylic acid has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Chlorosulfonyl)-2,5-dimethylfuran-3-carboxylic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecules .
Comparison with Similar Compounds
Similar Compounds
4-(Chlorosulfonyl)benzoic acid: Similar in structure but with a benzene ring instead of a furan ring.
6-Chlorosulfonylbenzoxazolin-2-one: Contains a benzoxazolinone structure with a chlorosulfonyl group.
Uniqueness
4-(Chlorosulfonyl)-2,5-dimethylfuran-3-carboxylic acid is unique due to its furan ring structure, which imparts different chemical properties compared to benzene-based analogs. The presence of the furan ring can influence the compound’s reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
4-chlorosulfonyl-2,5-dimethylfuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO5S/c1-3-5(7(9)10)6(4(2)13-3)14(8,11)12/h1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGKSNBJJARVOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C)S(=O)(=O)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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